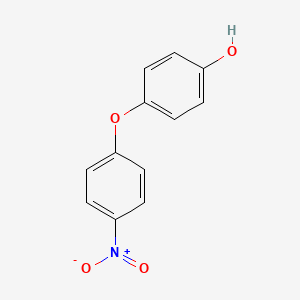

4-(4-Nitrophénoxy)phénol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Nitrophenoxy)phenol involves complex chemical processes, including etherification, reduction, and hydrolysis reactions. For instance, 4-(2,4-Dichlorophenoxy)phenol, a compound with a similar structure, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions, achieving a total yield of 57.6% (Quan, 2005). This process showcases the complexity and efficiency of synthesizing nitrophenoxy phenol derivatives.

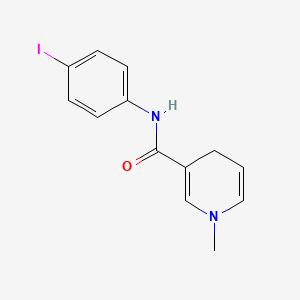

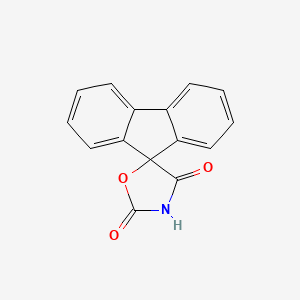

Molecular Structure Analysis

The molecular structure of nitrophenoxy phenols plays a crucial role in their chemical behavior and applications. For example, the crystal structures of certain nitropyridinylamino phenols, which are intermediates in the synthesis of potential antitumor agents, demonstrate the significance of molecular arrangement for chemical reactivity and interaction (Cao et al., 2011). The hydrogen bonding and spatial arrangement of molecules affect their stability and reactivity.

Chemical Reactions and Properties

4-Nitrophenoxy phenols undergo various chemical reactions, reflecting their diverse chemical properties. The synthesis and characterization of nitrophenyl-azo phenol compounds, for instance, involve the formation of coordination compounds with different metals, showcasing the compound's ability to participate in complex formation and electrochemical behaviors (Khandar & Masoumeh, 1999).

Physical Properties Analysis

The physical properties of 4-(4-Nitrophenoxy)phenol derivatives, such as solubility, melting point, and solvatochromism, are crucial for their application in various fields. Studies on substituted 4-(nitrostyryl)phenolate dyes reveal solvatochromic behavior, indicating the impact of solvent interactions on the optical properties of these compounds, which is essential for their use in dyeing and sensing applications (Stock et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under different conditions, define the applications and handling of 4-(4-Nitrophenoxy)phenol. The oxidation reactions mediated by reduced graphene oxide in water, demonstrating substituent effects on oxidative coupling reactions, highlight the reactivity of nitrophenol derivatives and their environmental implications (Pei et al., 2018).

Applications De Recherche Scientifique

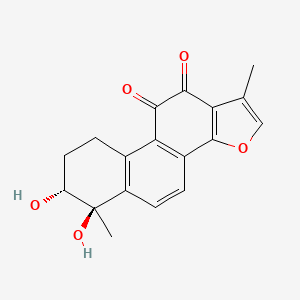

Synthèse de composés bioactifs

4-(4-Nitrophénoxy)phénol: est un intermédiaire précieux dans la synthèse de composés bioactifs. Sa structure phénolique permet une fonctionnalisation ultérieure, ce qui en fait un précurseur polyvalent pour le développement de produits pharmaceutiques ayant des propriétés antitumorales et anti-inflammatoires potentielles .

Production de polymères conducteurs

Ce composé sert de brique de base pour les polymères conducteurs, qui sont cruciaux dans la création de matériaux pour les dispositifs électroniques. Le groupe nitro peut subir diverses réactions pour former des matériaux conducteurs .

Antioxydants dans les applications industrielles

En raison de sa structure phénolique, This compound peut agir comme un antioxydant. Il est utilisé dans les plastiques, les adhésifs et les revêtements pour améliorer la stabilité thermique et prolonger la durée de vie de ces matériaux .

Absorbeurs d'ultraviolets

La capacité du composé à absorber la lumière UV en fait un excellent candidat pour la création de couches de protection UV dans divers produits, notamment les crèmes solaires et les revêtements de protection .

Ignifugeants

This compound: contribue au développement d'ignifugeants. Lorsqu'il est incorporé dans des matériaux, il peut réduire considérablement l'inflammabilité et augmenter la résistance au feu .

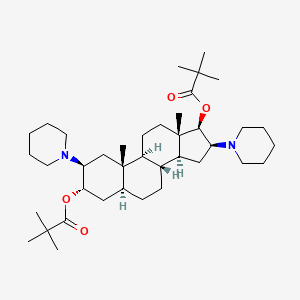

Développement de polymères avancés

Le groupe nitro de This compound peut être transformé en une amine, qui peut ensuite être utilisée pour synthétiser de nouveaux polyimides. Ces polymères sont connus pour leur excellente stabilité thermique, leur résistance mécanique et leur résistance chimique, ce qui les rend adaptés aux applications haute performance dans l'aérospatiale et la microélectronique .

Propriétés

IUPAC Name |

4-(4-nitrophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCDSAOUQRQDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177005 | |

| Record name | 4-(4-Nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22479-78-3 | |

| Record name | 4-(4-Nitrophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22479-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022479783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

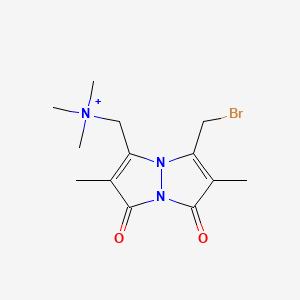

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 4-(4-Nitrophenoxy)phenol in scientific research?

A: 4-(4-Nitrophenoxy)phenol is primarily utilized as a chemical building block in the synthesis of novel polymers [, ]. Its structure, featuring both ether and nitro groups, allows for further modifications, leading to the creation of monomers like sulfone ether diamines []. These monomers are then used to synthesize various polymers, including poly(sulfone ether imide)s [] and poly(keto ether ether amide)s [].

Q2: How is 4-(4-Nitrophenoxy)phenol synthesized?

A: 4-(4-Nitrophenoxy)phenol is synthesized via a nucleophilic substitution reaction [, ]. This involves reacting 1-fluoro-4-nitrobenzene with hydroquinone in the presence of potassium carbonate (K2CO3) using N-methyl-2-pyrrolidone (NMP) as a solvent [].

Q3: What are the key properties of polymers synthesized using 4-(4-Nitrophenoxy)phenol derived monomers?

A3: Research indicates that polymers incorporating 4-(4-Nitrophenoxy)phenol derived monomers, such as sulfone ether diamines, exhibit desirable characteristics including:

- High thermal stability: These polymers demonstrate impressive resistance to degradation at elevated temperatures, with 10% weight loss occurring between 396-448°C [].

- Enhanced solubility: The incorporation of the 4-(4-Nitrophenoxy)phenol derived structure, featuring keto, ether, and aromatic units, contributes to improved solubility in various solvents [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)